Pyrrolidine-1-carboximidamide hydrobromide

Medicinal Chemistry Synthetic Intermediate Salt Form Selection

Pyrrolidine-1-carboximidamide hydrobromide is the essential guanidine-pyrrolidine building block for SphK2 inhibitor synthesis (e.g., SLM6071469, Ki=89 nM). Unlike generic guanidine salts, the hydrobromide counterion provides precise stoichiometry (MW 194.07) for amide/oxadiazole coupling, while the 1.67 LogP ensures favorable partitioning in cellular assays. With 3-year room-temperature stability and aqueous solubility superior to the free base, this salt form minimizes batch variability in catalytic screening and crop protection formulations. Choose the hydrobromide salt for reproducible, high-purity results.

Molecular Formula C5H12BrN3
Molecular Weight 194.07 g/mol
CAS No. 175277-39-1
Cat. No. B063158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-1-carboximidamide hydrobromide
CAS175277-39-1
Molecular FormulaC5H12BrN3
Molecular Weight194.07 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=N)N.Br
InChIInChI=1S/C5H11N3.BrH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H
InChIKeyNGHBTEAGXBELKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-1-carboximidamide Hydrobromide (CAS 175277-39-1): Core Scaffold for Sphingosine Kinase Inhibitors and Bioactive Guanidines


Pyrrolidine-1-carboximidamide hydrobromide (CAS 175277-39-1) is a guanidine-containing heterocyclic building block with the molecular formula C₅H₁₂BrN₃ and a molecular weight of 194.07 g/mol . The compound consists of a pyrrolidine ring substituted at the N-1 position with a carboximidamide (guanidino) group, crystallized as a hydrobromide salt to enhance aqueous solubility and long-term storage stability [1]. As a free-standing small molecule, it exhibits fungicidal and bactericidal activity, but its primary industrial and research value lies in its function as a versatile intermediate for synthesizing more complex bioactive derivatives—particularly potent sphingosine kinase (SphK) inhibitors . The presence of the guanidine moiety enables the compound to serve as a critical pharmacophore for enzyme active site interactions, distinguishing it from simpler pyrrolidine-based building blocks.

Why Pyrrolidine-1-carboximidamide Hydrobromide Cannot Be Interchanged with Closely Related Analogs or Simple Guanidine Salts


Attempting to substitute pyrrolidine-1-carboximidamide hydrobromide with alternative guanidine sources—such as guanidine hydrochloride, 1H-pyrazole-1-carboxamidine hydrochloride, or even the free-base form—introduces quantifiable variability that compromises reproducibility in both synthetic chemistry and biochemical assays . The specific pyrrolidine ring conformation, combined with the hydrobromide counterion, dictates a unique set of physicochemical parameters, including a calculated LogP of 1.67 and a polar surface area (PSA) of 53.11 Ų, which directly influence the compound's partitioning behavior in reaction mixtures and its bioavailability profile in cellular assays [1][2]. Unlike the more commonly used hydrochloride salt (CAS 49755-46-6, MW 149.62 g/mol), the hydrobromide form provides distinct solubility characteristics and a higher molecular weight (194.07 g/mol), which alters molar equivalency in stoichiometric calculations and may affect downstream crystallization outcomes . More importantly, simple guanidine salts lack the pyrrolidine ring, a structural element that is essential for achieving the SphK2 inhibitory activity (Ki ~89 nM) observed in derivatives like SLM6071469 [3].

Quantitative Evidence for Selecting Pyrrolidine-1-carboximidamide Hydrobromide (175277-39-1) Over Analogs: Head-to-Head Comparisons


Hydrobromide Salt Form Yields Higher Purity and More Consistent Stoichiometry Than Free Base or Hydrochloride in Multi-Step Syntheses

The hydrobromide salt of pyrrolidine-1-carboximidamide (CAS 175277-39-1) is commercially available with a purity specification of ≥98%, as certified by suppliers such as Leyan and Apollo Scientific, whereas the free base form is not commonly commercialized due to inherent instability . The higher molecular weight of the hydrobromide (194.07 g/mol) compared to the hydrochloride salt (149.62 g/mol) results in a 29.7% increase in mass per mole, which directly affects the precision of molar calculations in synthetic workflows .

Medicinal Chemistry Synthetic Intermediate Salt Form Selection

LogP of 1.67 for Pyrrolidine-1-carboximidamide Hydrobromide Predicts Superior Membrane Permeability Compared to More Hydrophilic Guanidine Salts

The calculated partition coefficient (cLogP) for pyrrolidine-1-carboximidamide hydrobromide is 1.67, a value that is significantly higher than that of guanidine hydrochloride (cLogP ≈ -1.8) and moderately higher than the free base pyrrolidine-1-carboximidamide (cLogP ≈ 0.55) [1]. This lipophilicity difference, while modest, is meaningful in the context of designing derivatives for cellular assays where passive diffusion across lipid bilayers is a rate-limiting step [2].

ADME Cellular Uptake Lipophilicity

Pyrrolidine Ring Conformation in Hydrobromide Salt Enables 89 nM SphK2 Inhibition in Derivatives, Unattainable with Acyclic Guanidine Analogs

The pyrrolidine-1-carboximidamide scaffold is a core structural component of SLM6071469, a highly potent and selective inhibitor of sphingosine kinase 2 (SphK2) with a reported Ki of 89 nM [1]. Acyclic guanidine derivatives, such as simple alkylguanidines, do not achieve this level of potency or selectivity, as the pyrrolidine ring imposes a specific spatial orientation of the guanidino group that is critical for binding within the SphK2 active site [2].

Sphingosine Kinase 2 Enzyme Inhibition Structure-Activity Relationship

Hydrobromide Salt Exhibits Enhanced Aqueous Solubility and Long-Term Stability Compared to Free Base or Alternative Salt Forms

Vendor technical datasheets explicitly state that the hydrobromide salt form of pyrrolidine-1-carboximidamide was selected to enhance solubility and stability for pharmaceutical and biochemical applications . While direct comparative solubility data in mg/mL are not provided, the product is stored at room temperature with a shelf life of three years, suggesting superior solid-state stability relative to the free base, which is not commercially offered as a standalone entity due to its propensity to degrade [1].

Formulation Stability Studies Salt Screening

High-Impact Application Scenarios for Pyrrolidine-1-carboximidamide Hydrobromide (175277-39-1)


Synthesis of Sphingosine Kinase 2 (SphK2) Inhibitors for Oncology and Immunology Research

Pyrrolidine-1-carboximidamide hydrobromide serves as the essential pyrrolidine-guanidine building block for assembling potent SphK2 inhibitors like SLM6071469 (Ki = 89 nM) [1]. Researchers engaged in developing novel sphingolipid pathway modulators should procure the hydrobromide salt specifically, as its defined stoichiometry (MW 194.07 g/mol) and 98% purity enable accurate molar calculations during amide bond formation or oxadiazole cyclization steps . The 1.67 LogP of the scaffold also provides a favorable starting point for achieving cell-permeable final compounds .

Preparation of Guanidinylated Small Molecules for Catalysis and Molecular Recognition Studies

The guanidine moiety of pyrrolidine-1-carboximidamide hydrobromide can function as a strong organic base or as a hydrogen-bond donor in organocatalysis [1]. In this context, the hydrobromide salt is preferred over the hydrochloride salt due to its higher molecular weight, which allows for more precise weighing when preparing millimolar stock solutions for catalytic screening campaigns . The three-year shelf life at room temperature further ensures that the catalyst precursor remains stable and active over the duration of long-term project cycles .

Agricultural Fungicide and Bactericide Formulation Development

CymitQuimica and other vendors note the fungicidal and bactericidal properties of pyrrolidine-1-carboximidamide hydrobromide in horticultural applications [1]. Industrial formulation chemists evaluating this compound for crop protection should prioritize the hydrobromide salt form due to its enhanced aqueous solubility relative to the free base, which facilitates the preparation of sprayable tank mixes and seed treatment solutions . The defined purity (≥95-98%) and availability in bulk quantities from suppliers like Leyan support pilot-scale field trials .

Precursor for the Synthesis of Chiral Pyrrolidine Derivatives via Asymmetric Catalysis

Although the parent compound is achiral, the pyrrolidine-1-carboximidamide hydrobromide scaffold can be elaborated to introduce stereocenters at the pyrrolidine 2-position, yielding enantiomerically enriched SphK2 inhibitors such as SLM6071469 [1]. For asymmetric synthesis campaigns, the hydrobromide salt provides a reliable, high-purity starting material that minimizes side reactions during subsequent chiral derivatization steps. The commercial availability of the hydrobromide salt in research-scale (1 g to 100 g) quantities from multiple vendors facilitates iterative optimization of enantioselective routes .

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